molecular formula C7H4ClNO B1590564 7-Chlorofuro[2,3-c]pyridine CAS No. 84400-99-7

7-Chlorofuro[2,3-c]pyridine

Cat. No. B1590564
CAS RN: 84400-99-7
M. Wt: 153.56 g/mol
InChI Key: YJUYPLVLAHBYCM-UHFFFAOYSA-N
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Patent
US06169090A

Procedure details

A solution of 7-chlorofuro[2,3-c]pyridine (1.1 g) was stirred at room temperature under dry nitrogen in 1,4-dioxane (40 ml). Sodium methoxide (1.2 g) was added and the resulting mixture heated at reflux overnight. The mixture was diluted with water (100 ml) then extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with brine (50 ml), dried over magnesium sulfate, filtered and the solvent removed in vacuo to give the title compound (0.96 g) as a brown oil.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12.[CH3:11][O-:12].[Na+]>O1CCOCC1.O>[CH3:11][O:12][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[CH:9][O:8][C:7]=12 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
ClC=1N=CC=C2C1OC=C2
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1N=CC=C2C1OC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.96 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.